molecular formula C16H30O2 B1173961 Methyl 4-oxopent-2-enoate CAS No. 19522-27-1

Methyl 4-oxopent-2-enoate

Cat. No.: B1173961
CAS No.: 19522-27-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxopent-2-enoate (IUPAC name: methyl (E)-4-oxopent-2-enoate) is an α,β-unsaturated γ-keto ester with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol . Its structure features a conjugated enone system (C=C and C=O groups) and a methyl ester moiety, contributing to its reactivity in organic transformations. The compound is identified by CAS number 2833-24-1 and ChemSpider ID 469431 . It is typically stored under dry, sealed conditions at 2–8°C to maintain stability .

This compound is widely utilized in cycloadditions, Michael additions, and as a precursor in synthetic organic chemistry due to its electron-deficient double bond and keto functionality . Its reactivity is influenced by the conjugation between the carbonyl and ester groups, making it a versatile intermediate in heterocycle synthesis and catalysis.

Properties

IUPAC Name

methyl 4-oxopent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-5(7)3-4-6(8)9-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVNZYODMKSEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941289
Record name Methyl 4-oxopent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19522-27-1
Record name Methyl 4-oxopent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Ethyl vs. Methyl Esters

Ethyl (E)-4-oxopent-2-enoate (C₇H₁₀O₃), an ethyl ester analogue, shares the same conjugated enone system but differs in ester group size. Key comparisons:

  • Synthesis Yield : Ethyl derivatives are synthesized in moderate yields (51–58%) via acid-catalyzed esterification or cyclodimerization , whereas methyl esters are typically obtained in comparable yields but require milder conditions due to lower steric hindrance.
  • Reactivity : The ethyl ester’s bulkier group slightly reduces electrophilicity at the β-carbon compared to the methyl ester, as evidenced by slower reaction rates in Michael additions .
  • Spectroscopic Data :
    • ¹H NMR : Methyl ester (δ 2.35 ppm, singlet for CH₃; δ 6.67–6.92 ppm for C=C-H) vs. ethyl ester (δ 1.25 ppm triplet for CH₂CH₃) .
    • ¹³C NMR : Methyl ester (δ 199.1 ppm for ketone C=O; δ 166.1 ppm for ester C=O) .

Substituent-Modified Derivatives

  • Ethyl (E)-3-(4-chlorophenyl)-4-oxopent-2-enoate: Structure: A chloroaryl substituent at the β-position enhances electron-withdrawing effects, increasing reactivity in nucleophilic attacks. Synthesis: Lower yield (37%) due to steric and electronic challenges in introducing the chloro group .
  • Ethyl 3-methyl-4-oxopent-2-enoate (C₈H₁₂O₃): Structure: A methyl branch at C3 introduces steric hindrance, reducing regioselectivity in cycloadditions .

Unsaturated System Variants

  • Methyl 4-oxopent-2-ynoate (CAS 41726-06-1): Structure: The alkyne (C≡C) replaces the alkene, drastically altering reactivity. The triple bond increases electrophilicity but reduces stability, limiting its use in aqueous conditions .
  • tert-Butyl 4-oxopent-2-enoate (CAS 53143-26-3): Structure: The bulky tert-butyl group stabilizes the ester against hydrolysis but reduces solubility in polar solvents .

Reactivity and Application Comparison

Compound Key Reactivity Applications Reference
Methyl 4-oxopent-2-enoate High electrophilicity; prone to aldol/Michael addition side reactions Heterocycle synthesis, catalysis
Ethyl 4-oxopent-2-enoate Moderate reactivity; used in cyclodimerization Fused pyran construction
Ethyl 3-methyl-4-oxopent-2-enoate Steric hindrance limits dimerization Specialty monomer synthesis
Methyl 4-oxopent-2-ynoate Rapid polymerization; sensitive to moisture Niche radical reactions

Key Research Findings

  • Michael Addition Selectivity: this compound produces aldol adducts (79%) alongside Michael adducts (17%) under TiCl₄ catalysis, highlighting competing reaction pathways .
  • Stereochemical Influence: Ethyl (E)-4-oxopent-2-enoate’s trans configuration enhances conjugation, improving UV absorption properties compared to cis isomers .
  • Derivative Stability: Trifluoro-substituted derivatives (e.g., ethyl 5,5,5-trifluoro-4-oxopent-2-enoate) exhibit enhanced thermal stability due to strong C-F bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.